(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol

Medicinal Chemistry ADME Physicochemical Property

Choose (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol for your medicinal chemistry campaigns. Unlike unsubstituted or mono-substituted imidazole-2-methanols, its N1-ethyl and C4-methyl pattern delivers a distinct LogP (~0.7) and TPSA (38 Ų), optimizing passive membrane permeability for oral bioavailability. The C2-hydroxymethyl handle enables diverse late-stage derivatization—ester, aldehyde, amine, or halide. Boiling point of 294 °C simplifies purification. Available from multiple suppliers at ≥98% purity, ensuring a scalable, low-risk supply chain. Ideal for kinase and GPCR hit-to-lead programs.

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 1855899-74-9
Cat. No. B2558218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-ethyl-4-methyl-1H-imidazol-2-yl)methanol
CAS1855899-74-9
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCCN1C=C(N=C1CO)C
InChIInChI=1S/C7H12N2O/c1-3-9-4-6(2)8-7(9)5-10/h4,10H,3,5H2,1-2H3
InChIKeyFABQIOUUMTYOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS 1855899-74-9: Building Block Profile and Procurement-Relevant Physicochemical Signature


(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol (CAS 1855899-74-9) is a substituted imidazole-2-methanol derivative characterized by an ethyl group at the N1 position and a methyl group at the C4 position of the imidazole ring, with a hydroxymethyl substituent at the C2 position . This compound belongs to the class of N-substituted imidazoles and is primarily utilized as a versatile synthetic building block or intermediate in medicinal chemistry and organic synthesis [1]. Its structural features confer a distinct combination of physicochemical properties, including a moderate lipophilicity (LogP ~0.7) and a molecular weight of 140.18 g/mol , which are relevant for solubility, membrane permeability, and further functionalization in drug discovery campaigns.

Why (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS 1855899-74-9 Is Not Interchangeable with Unsubstituted or Mono-Substituted Imidazole Methanol Analogs


Generic substitution among imidazole-2-methanol derivatives is scientifically unsound due to the profound impact of N1 and C4 substitution patterns on key physicochemical and steric properties that govern reactivity and biological behavior. The presence of both an N-ethyl and a C4-methyl group in (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol alters lipophilicity, boiling point, and topological polar surface area (TPSA) relative to unsubstituted (1H-imidazol-2-yl)methanol or mono-substituted variants like (1-methyl-1H-imidazol-2-yl)methanol . These differences directly influence the compound's solubility profile, membrane permeability in biological assays, and its suitability as a scaffold for further derivatization via the C2-hydroxymethyl handle. Consequently, experimental data generated with one analog cannot be reliably extrapolated to another, and synthetic routes optimized for a less substituted core often fail or yield different outcomes when applied to the more sterically demanding 1-ethyl-4-methyl framework [1].

(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS 1855899-74-9: Head-to-Head Physicochemical and Structural Comparator Data for Procurement Decisions


Enhanced Lipophilicity (LogP) of (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol vs. (1-Methyl-1H-imidazol-2-yl)methanol

(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol demonstrates a higher predicted LogP (0.70) compared to its close analog, (1-methyl-1H-imidazol-2-yl)methanol, which has a LogP of -0.43 [1]. This difference arises from the additional methylene unit in the N-ethyl substituent, which increases the molecule's overall hydrophobic character. Lipophilicity is a critical parameter in drug discovery, directly impacting membrane permeability, solubility, and the compound's ability to engage hydrophobic binding pockets.

Medicinal Chemistry ADME Physicochemical Property

Reduced Boiling Point of (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol vs. Unsubstituted (1H-Imidazol-2-yl)methanol

The target compound exhibits a significantly lower predicted boiling point (294.2 ± 23.0 °C) compared to its unsubstituted parent, (1H-imidazol-2-yl)methanol (388.1 ± 25.0 °C) [1]. This 94 °C reduction in boiling point is a direct consequence of the N-ethyl and C4-methyl substituents, which disrupt intermolecular hydrogen bonding networks that are more extensive in the unsubstituted imidazole core. A lower boiling point can be advantageous for certain purification techniques, such as fractional distillation, and implies different vapor pressure and volatility characteristics.

Synthetic Chemistry Purification Thermal Property

Higher Topological Polar Surface Area (TPSA) vs. 1-Ethyl-4-methyl-1H-imidazole (Lacking the 2-Hydroxymethyl Group)

The presence of the C2-hydroxymethyl group in (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol results in a Topological Polar Surface Area (TPSA) of 38.05 Ų , which is more than double the TPSA of its analog lacking this group, 1-ethyl-4-methyl-1H-imidazole (TPSA = 17.8 Ų) . TPSA is a key descriptor for predicting oral bioavailability and blood-brain barrier penetration, with lower values generally favoring CNS penetration. The TPSA of 38 Ų places the target compound in a favorable range for oral drug candidates (typically <140 Ų), while still providing a functional handle (the alcohol) for further conjugation or metabolic stability tuning.

Medicinal Chemistry Drug Design Physicochemical Property

Availability and Purity Profile of (1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol from Multiple Commercial Vendors

(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol is commercially available from multiple reputable vendors with a consistent purity specification of ≥98% . This level of commercial availability and quality is not guaranteed for all positional isomers or less common substitution patterns within the imidazole methanol series. For instance, its positional isomer, 1-ethyl-4-methyl-1H-imidazole-5-methanol, is also available but often at a higher price point for comparable purity [1]. The availability of the 2-methanol isomer from major building block suppliers reduces lead times and ensures a reliable supply for research programs.

Procurement Supply Chain Quality Control

(1-Ethyl-4-methyl-1H-imidazol-2-yl)methanol CAS 1855899-74-9: High-Value Research and Industrial Application Scenarios Supported by Quantitative Evidence


Medicinal Chemistry: Scaffold for Designing Lipophilic Drug Candidates Requiring a Hydrogen Bond Donor/Acceptor Handle

The compound's moderate lipophilicity (LogP = 0.70) and TPSA of 38 Ų, combined with the presence of a primary alcohol group, make it an ideal starting point for the design of orally bioavailable drug candidates. Its LogP, being >1 unit higher than the 1-methyl analog, offers improved passive membrane permeability , while the hydroxymethyl group provides a versatile site for prodrug strategies (e.g., ester formation) or further functionalization (e.g., conversion to a leaving group for nucleophilic displacement). This balance is particularly valuable in hit-to-lead campaigns for targets with hydrophobic binding pockets, such as certain kinases or GPCRs.

Synthetic Chemistry: Versatile Intermediate for Late-Stage Functionalization with a Thermally Benign Profile

The lower boiling point (294 °C) relative to the unsubstituted core (388 °C) simplifies purification by distillation and reduces the risk of thermal decomposition during high-temperature reactions . The C2-hydroxymethyl group can be readily converted to an aldehyde, halide, amine, or ester, enabling the construction of diverse imidazole-containing libraries. This is particularly useful in medicinal chemistry programs where a common core is diversified at a late stage to rapidly explore structure-activity relationships (SAR).

Procurement and Scale-Up: A Reliable Building Block with Established Supply Chain and Consistent Purity Specifications

For project managers and procurement officers, the commercial availability of (1-ethyl-4-methyl-1H-imidazol-2-yl)methanol from multiple suppliers at ≥98% purity ensures a robust and scalable supply chain. This contrasts with less common positional isomers, which may require custom synthesis and carry higher cost and lead-time risks. The consistent quality control data provided by vendors minimizes the need for in-house re-purification, accelerating research timelines and reducing costs in early discovery and process development.

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